N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide
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Overview
Description
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropane ring and an anilinocarbonyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-amino-2-methylbenzoic acid with aniline to form an intermediate product. This intermediate is then reacted with cyclopropanecarbonyl chloride under controlled conditions to yield the final compound. The reaction typically requires the use of a base such as triethylamine and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with biological macromolecules, influencing their function. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-{3-[(anilinocarbonyl)amino]phenyl}cyclopropanecarboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}butanecarboxamide: The substitution of the cyclopropane ring with a butane chain alters the compound’s structural rigidity and potentially its interaction with biological targets
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methyl-3-(phenylcarbamoylamino)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-15(20-17(22)13-10-11-13)8-5-9-16(12)21-18(23)19-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYCIGSQWSLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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